
4,5-Epoxycholestan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Epoxycholestan-3-ol: is a derivative of cholesterol, characterized by an epoxide group at the 4,5-position and a hydroxyl group at the 3-position. This compound is a type of oxysterol, which are oxygenated derivatives of cholesterol. Oxysterols play significant roles in various biological processes, including cholesterol homeostasis, apoptosis, and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Epoxycholestan-3-ol can be synthesized through the epoxidation of cholesterol. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction typically takes place in a solvent such as methylene chloride (CH₂Cl₂) at room temperature. The epoxidation reaction is stereospecific, retaining the regiochemistry of the starting cholesterol .
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation. Specific strains of microorganisms, such as Trichoderma koningiopsis and Mucor circinelloides, have been identified to effectively transform cholesterol into this compound and other value-added products .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Epoxycholestan-3-ol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA in methylene chloride.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
4,5-Epoxycholestan-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and natural products.
Biology: Studied for its role in cellular processes such as apoptosis and cholesterol metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal pharmaceuticals and other value-added products
Mecanismo De Acción
The mechanism of action of 4,5-Epoxycholestan-3-ol involves its interaction with cellular membranes and enzymes. As an oxysterol, it can modulate cholesterol homeostasis by binding to liver X receptors (LXRs) and other nuclear receptors. This binding regulates the expression of genes involved in cholesterol metabolism, inflammation, and apoptosis .
Comparación Con Compuestos Similares
- 5α,6α-Epoxycholestan-3β-ol
- 5β,6β-Epoxycholestan-3β-ol
- 7β-Hydroxycholesterol
- 4-Cholesten-3-one
Comparison: 4,5-Epoxycholestan-3-ol is unique due to its specific epoxide group at the 4,5-position, which imparts distinct chemical reactivity and biological activity compared to other oxysterols. For instance, 5α,6α-Epoxycholestan-3β-ol and 5β,6β-Epoxycholestan-3β-ol have epoxide groups at different positions, leading to variations in their interactions with biological targets and their overall effects .
Propiedades
Número CAS |
834882-13-2 |
|---|---|
Fórmula molecular |
C27H46O2 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(1S,2R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-9-10-21-19-11-16-27-24(29-27)23(28)13-15-26(27,5)22(19)12-14-25(20,21)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,23?,24?,25-,26-,27?/m1/s1 |
Clave InChI |
AJIBEBUBGLMKAS-WPIAOCQFSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC45[C@@]3(CCC(C4O5)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC(C4O5)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


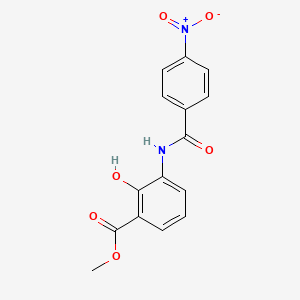
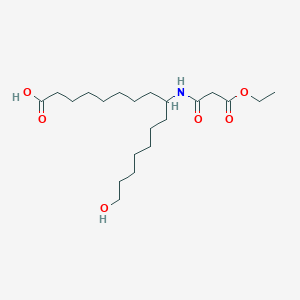
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

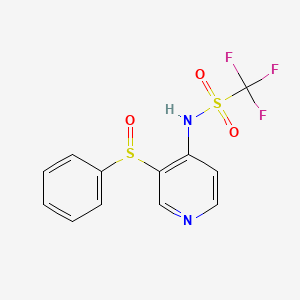

![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
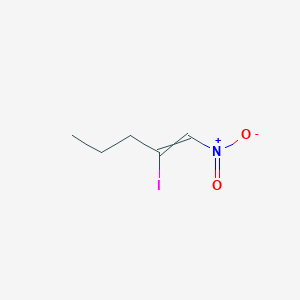
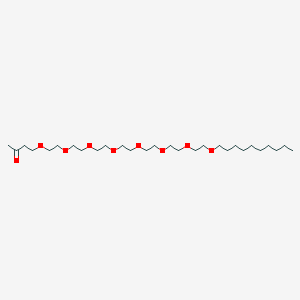
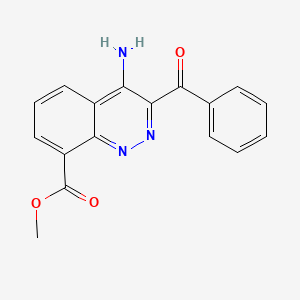
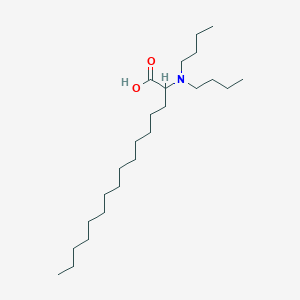

![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)

